molecular formula C15H21ClN2O B4267232 2-(azepan-1-yl)-N-[(4-chlorophenyl)methyl]acetamide

2-(azepan-1-yl)-N-[(4-chlorophenyl)methyl]acetamide

Cat. No.: B4267232
M. Wt: 280.79 g/mol
InChI Key: MAXSXTLWCNNSAH-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-[(4-chlorophenyl)methyl]acetamide is a chemical compound that features a seven-membered azepane ring and a chlorobenzyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-[(4-chlorophenyl)methyl]acetamide typically involves the reaction of 1-azepane with 4-chlorobenzyl chloride in the presence of a base, followed by acylation with acetic anhydride. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF)

    Temperature: 0°C to 55°C

    Reagents: Thionyl chloride, ethyl acetate

    Yield: Approximately 90%

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides

    Reduction: Formation of reduced amine derivatives

    Substitution: Halogen exchange or nucleophilic substitution

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, catalytic amounts of transition metals

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(azepan-1-yl)-N-[(4-chlorophenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules

    Biology: Potential use in studying receptor-ligand interactions

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-azepanyl)butylamine dihydrochloride
  • 4-[2-(1-azepanyl)ethoxy]benzyl chloride hydrochloride

Uniqueness

2-(azepan-1-yl)-N-[(4-chlorophenyl)methyl]acetamide is unique due to its specific structural features, such as the combination of the azepane ring and the chlorobenzyl group.

Properties

IUPAC Name

2-(azepan-1-yl)-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c16-14-7-5-13(6-8-14)11-17-15(19)12-18-9-3-1-2-4-10-18/h5-8H,1-4,9-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXSXTLWCNNSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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